Cas no 1603023-35-3 (1-fluoro-3-2-iodo-1-(2-methylpropoxy)ethylbenzene)
1-fluoro-3-2-iodo-1-(2-methylpropoxy)ethylbenzene Chemical and Physical Properties
Names and Identifiers
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- EN300-1134613
- 1-fluoro-3-[2-iodo-1-(2-methylpropoxy)ethyl]benzene
- 1603023-35-3
- 1-fluoro-3-2-iodo-1-(2-methylpropoxy)ethylbenzene
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- Inchi: 1S/C12H16FIO/c1-9(2)8-15-12(7-14)10-4-3-5-11(13)6-10/h3-6,9,12H,7-8H2,1-2H3
- InChI Key: DBUKWMHCQHRSIH-UHFFFAOYSA-N
- SMILES: ICC(C1C=CC=C(C=1)F)OCC(C)C
Computed Properties
- Exact Mass: 322.02299g/mol
- Monoisotopic Mass: 322.02299g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 9.2Ų
1-fluoro-3-2-iodo-1-(2-methylpropoxy)ethylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1134613-0.05g |
1-fluoro-3-[2-iodo-1-(2-methylpropoxy)ethyl]benzene |
1603023-35-3 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
| Enamine | EN300-1134613-0.1g |
1-fluoro-3-[2-iodo-1-(2-methylpropoxy)ethyl]benzene |
1603023-35-3 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
| Enamine | EN300-1134613-0.25g |
1-fluoro-3-[2-iodo-1-(2-methylpropoxy)ethyl]benzene |
1603023-35-3 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
| Enamine | EN300-1134613-0.5g |
1-fluoro-3-[2-iodo-1-(2-methylpropoxy)ethyl]benzene |
1603023-35-3 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
| Enamine | EN300-1134613-1.0g |
1-fluoro-3-[2-iodo-1-(2-methylpropoxy)ethyl]benzene |
1603023-35-3 | 1g |
$928.0 | 2023-06-09 | ||
| Enamine | EN300-1134613-2.5g |
1-fluoro-3-[2-iodo-1-(2-methylpropoxy)ethyl]benzene |
1603023-35-3 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
| Enamine | EN300-1134613-5.0g |
1-fluoro-3-[2-iodo-1-(2-methylpropoxy)ethyl]benzene |
1603023-35-3 | 5g |
$2692.0 | 2023-06-09 | ||
| Enamine | EN300-1134613-10.0g |
1-fluoro-3-[2-iodo-1-(2-methylpropoxy)ethyl]benzene |
1603023-35-3 | 10g |
$3992.0 | 2023-06-09 | ||
| Enamine | EN300-1134613-1g |
1-fluoro-3-[2-iodo-1-(2-methylpropoxy)ethyl]benzene |
1603023-35-3 | 95% | 1g |
$842.0 | 2023-10-26 | |
| Enamine | EN300-1134613-5g |
1-fluoro-3-[2-iodo-1-(2-methylpropoxy)ethyl]benzene |
1603023-35-3 | 95% | 5g |
$2443.0 | 2023-10-26 |
1-fluoro-3-2-iodo-1-(2-methylpropoxy)ethylbenzene Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1-fluoro-3-2-iodo-1-(2-methylpropoxy)ethylbenzene
1-Fluoro-3-(2-Iodo-1-(2-Methylpropoxy)Ethyl)Benzene: A Comprehensive Overview
1-Fluoro-3-(2-Iodo-1-(2-Methylpropoxy)Ethyl)Benzene, also known by its CAS number CAS No. 1603023-35-3, is a highly specialized organic compound with a complex structure and diverse applications in the field of chemistry. This compound belongs to the class of aromatic compounds, specifically substituted benzenes, and is characterized by its unique substitution pattern and functional groups. The molecule consists of a benzene ring with three substituents: a fluoro group at position 1, an iodo-substituted ethyl group at position 3, and a (2-methylpropoxy) group attached to the ethyl chain.
The synthesis of this compound involves a series of multi-step reactions, including nucleophilic substitution, elimination, and coupling reactions. Recent advancements in synthetic chemistry have enabled the efficient preparation of such complex molecules with high purity and yield. The use of transition metal catalysts, such as palladium complexes, has significantly improved the coupling efficiency in constructing the iodo-containing ethyl chain.
One of the most notable applications of 1-fluoro-3-(2-iido-1-(2-methylpropoxy)ethyl)benzene is in the field of drug discovery. The compound serves as an intermediate in the synthesis of various bioactive molecules, including potential anticancer agents and neuroprotective drugs. Its unique structure allows for precise functionalization at specific positions on the benzene ring, enabling researchers to explore a wide range of pharmacophores.
In addition to its role in drug discovery, this compound has found applications in materials science. The presence of both fluoro and iodo groups makes it an ideal candidate for use in polymerization reactions, particularly in the development of advanced polymeric materials with tailored properties. Recent studies have demonstrated its potential as a building block for constructing stimuli-responsive polymers that exhibit temperature-, pH-, or light-sensitive behavior.
The structural complexity of CAS No. 1603023-35-3 also makes it a valuable tool in organic synthesis research. Its ability to undergo various transformations, such as Suzuki-Miyaura coupling, Heck reaction, and Stille coupling, has made it a versatile substrate for exploring new synthetic pathways. These reactions are pivotal in constructing biologically active molecules with intricate architectures.
From an analytical standpoint, the characterization of this compound relies heavily on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide critical insights into its molecular structure, purity, and stereochemistry. Recent advancements in NMR technology have enabled researchers to obtain high-resolution spectra even for highly substituted aromatic compounds like this one.
In terms of safety and handling, while 1-fluoro-3-(2-iido-1-(2-methylpropoxy)ethyl)benzene is not classified as a hazardous material under standard conditions, it is essential to follow proper laboratory protocols when working with such compounds. This includes wearing appropriate personal protective equipment (PPE), ensuring adequate ventilation, and adhering to waste disposal regulations.
Looking ahead, ongoing research continues to uncover new potential applications for this compound. Its role as a precursor in the synthesis of advanced materials and pharmaceutical agents positions it as an important molecule in contemporary chemical research. As synthetic methodologies continue to evolve, we can expect even more innovative uses for this versatile compound.
In conclusion, CAS No. 1603023-35-3, or 1-fluoro-3-(2-iido-1-(2-methylpropoxy)ethyl)benzene, stands out as a significant player in modern organic chemistry due to its unique structure and diverse applications. Its contribution to drug discovery, materials science, and synthetic methodology underscores its importance in advancing chemical research.
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